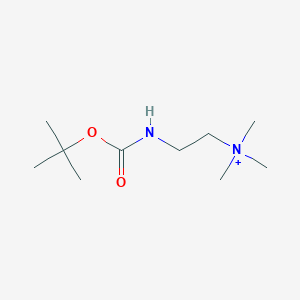
2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This protecting group is commonly used in organic synthesis to temporarily mask the reactivity of amines, allowing for selective reactions to occur on other functional groups. The Boc group is particularly favored due to its stability under basic conditions and its ease of removal under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium primarily undergoes deprotection reactions to remove the Boc group. This deprotection can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in various solvents .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can then participate in further chemical reactions .
科学研究应用
2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium is widely used in scientific research, particularly in the fields of chemistry and biochemistry. Its applications include:
Peptide Synthesis: The Boc group is used to protect amino groups during the synthesis of peptides.
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemical Research: It serves as a building block for the synthesis of complex molecules used in biochemical studies.
作用机制
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The deprotection process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .
相似化合物的比较
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Protected Amines: These compounds use the Cbz group for protection, which is stable under acidic conditions but can be removed by catalytic hydrogenation.
Fmoc Protected Amines: The Fmoc group is another protecting group used in peptide synthesis, which can be removed under basic conditions.
Uniqueness
The tert-butyloxycarbonyl (Boc) group is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required .
属性
分子式 |
C10H23N2O2+ |
|---|---|
分子量 |
203.30 g/mol |
IUPAC 名称 |
trimethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]azanium |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)11-7-8-12(4,5)6/h7-8H2,1-6H3/p+1 |
InChI 键 |
BVAYYGNBWSORGP-UHFFFAOYSA-O |
规范 SMILES |
CC(C)(C)OC(=O)NCC[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
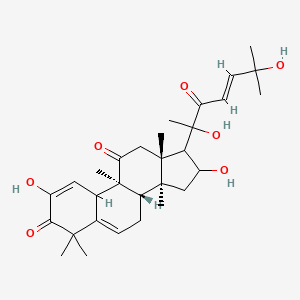
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
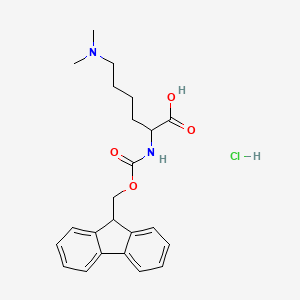
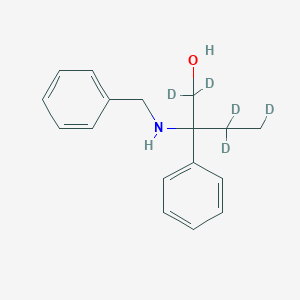
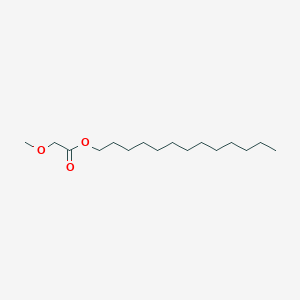

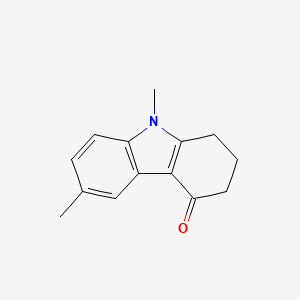
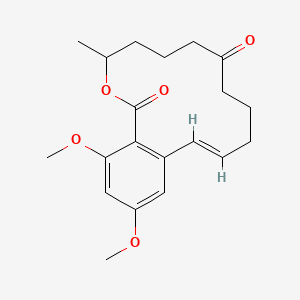
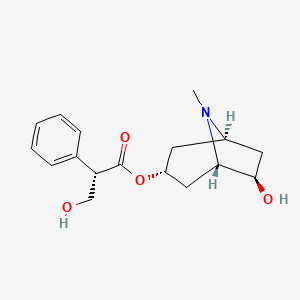
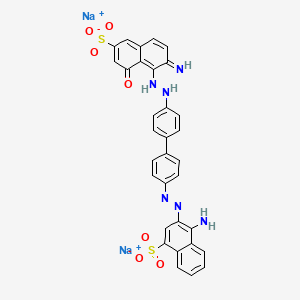

![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
